5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinoline core with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydroisoquinolin-1(2H)-one.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where formaldehyde and ammonia or a primary amine are used in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the aminomethyl group, making it less versatile in certain reactions.
5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Uniqueness
5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of biologically active compounds and a useful scaffold in medicinal chemistry.
Properties
IUPAC Name |
5-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYUOFPONXGQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC(=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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